molecular formula C22H20ClN7O2 B2976458 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 1049386-45-9

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2976458
CAS No.: 1049386-45-9
M. Wt: 449.9
InChI Key: CDUBMCDRZRKNNT-UHFFFAOYSA-N
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Description

1-(4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex structure that incorporates two prominent pharmacophores: a 1H-tetrazole ring linked to a 4-chlorophenyl group and a 1H-indole moiety, connected via a piperazine linker. The tetrazole group is a well-known bioisostere for carboxylic acids and other functional groups, often employed to improve metabolic stability and bioavailability in drug design . The indole ring system is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals, frequently interacting with various enzymes and receptors. While the specific biological target, mechanism of action, and research applications for this precise molecule are areas of ongoing investigation and are not fully elucidated in the available literature, its molecular architecture suggests potential as a key intermediate or a novel chemical entity for developing enzyme inhibitors or receptor modulators. Researchers may find value in this compound for probing new therapeutic pathways, particularly in areas such as oncology, neurology, or immunology, where both tetrazole and indole-containing compounds have shown significant activity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own thorough characterization and biological testing to validate its utility for specific experimental systems.

Properties

IUPAC Name

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O2/c23-15-5-7-16(8-6-15)30-20(25-26-27-30)14-28-9-11-29(12-10-28)22(32)21(31)18-13-24-19-4-2-1-3-17(18)19/h1-8,13,24H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUBMCDRZRKNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Tetrazole Ring Formation: : The synthesis often begins with the formation of the 1H-tetrazole ring, which can be achieved through the reaction of sodium azide with 4-chlorobenzonitrile.

  • Piperazine Introduction: : The piperazine ring is introduced by reacting the tetrazole intermediate with bis(2-chloroethyl)amine, leading to the formation of a bis-chloro intermediate.

  • Coupling with Indole Moiety: : The indole moiety is then attached through a coupling reaction between the bis-chloro intermediate and indole-3-acetaldehyde, typically under acidic conditions.

Industrial Production Methods

Large-scale production involves optimizing the reaction conditions to ensure high yield and purity. Industrial synthesis may include:

  • Continuous flow reactors to manage exothermic reactions

  • Catalysis to improve efficiency

  • Purification steps, such as recrystallization or chromatography, to isolate the final product

Chemical Reactions Analysis

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione undergoes several types of chemical reactions:

Oxidation

  • Common Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Conditions: : Usually carried out in acidic or basic medium

  • Products: : Formation of oxidized derivatives, which may include ketones and carboxylic acids

Reduction

  • Common Reagents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Conditions: : Conducted under anhydrous conditions

  • Products: : Reduced compounds such as alcohols and amines

Substitution

  • Common Reagents: : Halogenating agents, nucleophiles like thiols or amines

  • Conditions: : Often require catalysts or heat

  • Products: : Formation of substituted derivatives

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Used as a building block in the synthesis of complex organic molecules

  • Catalysis: : Acts as a ligand in catalytic cycles

Biology

  • Enzyme Inhibition: : Potential inhibitor of various enzymes, influencing metabolic pathways

  • Drug Design: : Basis for developing pharmaceuticals targeting specific receptors

Medicine

  • Therapeutic Agents: : Investigated for anti-inflammatory, anti-cancer, and anti-microbial properties

Industry

  • Material Science: : Utilized in the development of polymers and coatings

Mechanism of Action

The compound’s mechanism of action involves multiple pathways:

  • Binding to Receptors: : Interacts with specific receptors in biological systems, potentially inhibiting enzyme activity

  • Pathways Involved: : Influences pathways related to inflammation, cell proliferation, and metabolic regulation

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Implications

Compound Name Core Structure Substituents Key Features Reference
Target Compound Tetrazole-Piperazine-Indole-dione 4-Cl-phenyl, methyl-piperazine, indole-dione Balanced lipophilicity; potential dual hydrogen bond donor/acceptor sites
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanone Tetrazole-Piperazine Allyl-piperazine, aryl groups Enhanced flexibility (allyl group); moderate antimicrobial activity (MIC: 8–32 µg/mL)
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole-Piperidine Piperidine (6-membered, single N) Reduced solubility vs. piperazine; lower antimicrobial potency (MIC: 64–128 µg/mL)
2-((1-Aryl-tetrazol-5-yl)thio)-1-(4-sulfonylpiperazin-1-yl)ethanone Tetrazole-Sulfonylpiperazine Sulfonyl group, thioether Increased electron-withdrawing effects; unconfirmed antiproliferative activity
N-((1-(3,4-Difluorophenyl)-tetrazol-5-yl)methyl)-2-(indol-3-yl)-2-oxoacetamide Tetrazole-Acetamide-Indole 3,4-diF-phenyl, acetamide linker Higher metabolic stability (fluorine); molecular weight: 382.3 g/mol

Physicochemical Properties

Table 2: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) LogP* Water Solubility*
Target Compound C₂₆H₂₂ClN₇O₂ 512.0 3.1 (estimated) Low (alkyl-piperazine)
Allyl-piperazine analog () C₁₇H₂₁N₅O 311.4 2.8 Moderate
Difluorophenyl acetamide () C₁₈H₁₂F₂N₆O₂ 382.3 2.5 Moderate-high

Biological Activity

The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, also referred to as a tetrazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Structure and Composition

The compound features a complex structure characterized by multiple functional groups, including a tetrazole ring and an indole moiety. Its molecular formula is C19H19ClN6O2, with a molecular weight of approximately 396.85 g/mol.

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells, indicating potent antitumor activity .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549<10Apoptosis induction
Compound BMCF715Cell cycle arrest
Compound CHeLa8Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that derivatives of the tetrazole class possess significant antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

The biological activity of tetrazole derivatives like the compound is primarily attributed to their ability to interact with specific molecular targets. This includes:

  • Inhibition of Enzymatic Activity : Many tetrazole derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Some studies indicate that these compounds can modulate receptor activity, influencing pathways related to cell survival and proliferation.

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and tested their efficacy against various cancer cell lines. The lead compound exhibited a significant reduction in cell viability alongside increased apoptosis markers when tested against breast cancer cells (MCF7) and lung cancer cells (A549) .

Research on Antimicrobial Effects

Another study focused on the antimicrobial potential of tetrazole derivatives, where the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the chlorophenyl group enhances the antimicrobial activity through improved membrane permeability .

Q & A

Q. What validation steps confirm off-target effects observed in high-throughput screening?

  • Methodological Answer : Counter-screening against unrelated targets (e.g., unrelated kinases) isolates false positives. Chemoproteomics (e.g., activity-based protein profiling) maps off-target interactions. CRISPR-Cas9 knockout of suspected off-target genes validates specificity .

Methodological Tools & Frameworks

  • Structural Analysis : Use the CCP4 suite for X-ray crystallography data processing .
  • Computational Modeling : Gaussian 16 for DFT calculations; PyMOL for visualizing docking poses .
  • Biological Validation : CLP electives (e.g., Chem/IBiS 416) provide training in chemical biology methods .

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